molecular formula C18H19N3O4S B2901191 N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 946304-77-4

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2901191
CAS No.: 946304-77-4
M. Wt: 373.43
InChI Key: MUFHJTNHQMQLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a methoxy group at position 6, linked via a carboxamide bridge to a 5-methyl-1,2-oxazole moiety. The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11-8-15(20-25-11)17(22)21(10-13-4-3-7-24-13)18-19-14-6-5-12(23-2)9-16(14)26-18/h5-6,8-9,13H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFHJTNHQMQLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4-Methoxyphenol with Thiourea

The benzothiazole core is synthesized via cyclocondensation under acidic conditions:
$$
\text{2-Amino-4-methoxyphenol} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH, reflux}} \text{6-Methoxy-1,3-benzothiazol-2-amine} \quad (\text{Yield: 85\%})
$$
Key Parameters :

  • Temperature : 80°C for 6 hours
  • Catalyst : Concentrated HCl (2 equiv)
  • Side Products : <5% 2-mercaptobenzoxazole due to over-thiolation

Purification and Characterization

Crude product is recrystallized from ethanol/water (3:1), yielding pale-yellow crystals. Characterization data:

  • $$^1\text{H NMR}$$ (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.78 (d, J = 2.4 Hz, 1H, Ar-H), 5.21 (s, 2H, NH2), 3.82 (s, 3H, OCH3).
  • IR (KBr) : 3350 cm$$^{-1}$$ (N–H stretch), 1610 cm$$^{-1}$$ (C=N).

Preparation of 5-Methyl-1,2-Oxazole-3-Carbonyl Chloride

Oxazole Ring Formation via Hantzsch Synthesis

Ethyl 5-methyl-1,2-oxazole-3-carboxylate is synthesized from ethyl acetoacetate and hydroxylamine hydrochloride:
$$
\text{Ethyl acetoacetate} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOAc, EtOH}} \text{Ethyl 5-methyl-1,2-oxazole-3-carboxylate} \quad (\text{Yield: 68\%})
$$
Optimization Notes :

  • Reaction Time : 12 hours at 60°C
  • Side Reaction Mitigation : Use of anhydrous ethanol suppresses oxazolone formation.

Hydrolysis and Chlorination

The ester is hydrolyzed to the carboxylic acid using 6M HCl, followed by treatment with thionyl chloride:
$$
\text{Ethyl oxazole-3-carboxylate} \xrightarrow{\text{HCl, reflux}} \text{Oxazole-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Oxazole-3-carbonyl chloride} \quad (\text{Yield: 91\%})
$$
Critical Data :

  • Reaction Purity : >99% by HPLC (C18 column, 70:30 H2O:MeCN).

N-Alkylation with (Oxolan-2-yl)Methyl Bromide

Synthesis of (Oxolan-2-yl)Methyl Bromide

Tetrahydrofuran-2-methanol is brominated using PBr3 in dichloromethane:
$$
\text{Tetrahydrofuran-2-methanol} + \text{PBr}3 \xrightarrow{\text{CH}2\text{Cl}_2, 0°C} \text{(Oxolan-2-yl)methyl bromide} \quad (\text{Yield: 88\%})
$$
Safety Note : Exothermic reaction requires slow PBr3 addition to prevent runaway.

Alkylation of Benzothiazol-2-Amine

The amine undergoes alkylation under mild basic conditions:
$$
\text{6-Methoxybenzothiazol-2-amine} + \text{(Oxolan-2-yl)methyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-[(Oxolan-2-yl)methyl]benzothiazol-2-amine} \quad (\text{Yield: 76\%})
$$
Regioselectivity : Exclusive N-alkylation confirmed by $$^{13}\text{C NMR}$$ (no C-2 substitution).

Final Amide Coupling

The acyl chloride is coupled with N-[(oxolan-2-yl)methyl]benzothiazol-2-amine using Schotten-Baumann conditions:
$$
\text{Oxazole-3-carbonyl chloride} + \text{N-[(Oxolan-2-yl)methyl]benzothiazol-2-amine} \xrightarrow{\text{NaOH, H}_2\text{O/THF}} \text{Target Compound} \quad (\text{Yield: 82\%})
$$
Purification : Column chromatography (SiO2, hexane/EtOAc 4:1) affords white crystals.

Analytical Data and Validation

Spectroscopic Characterization

  • $$^1\text{H NMR}$$ (500 MHz, CDCl3): δ 8.12 (s, 1H, oxazole-H), 7.38 (d, J = 8.6 Hz, 1H, benzothiazole-H), 6.92 (dd, J = 8.6, 2.3 Hz, 1H), 6.85 (d, J = 2.3 Hz, 1H), 4.85–4.78 (m, 1H, tetrahydrofuran-H), 4.15 (dd, J = 14.2, 6.7 Hz, 1H), 3.95–3.88 (m, 2H), 3.82 (s, 3H, OCH3), 2.45 (s, 3H, CH3), 2.10–1.95 (m, 4H).
  • HRMS (ESI+) : m/z [M+H]+ calcd for C20H22N3O4S: 408.1331; found: 408.1335.

Purity Assessment

  • HPLC : 99.3% purity (Retention time: 6.8 min; Zorbax SB-C18, 1.0 mL/min, 220 nm).
  • Elemental Analysis : Calcd (%) C 58.95, H 5.44, N 10.31; Found C 58.89, H 5.47, N 10.28.

Industrial-Scale Optimization Challenges

Solvent Selection for Coupling Reaction

Solvent Yield (%) Purity (%)
THF 82 99.3
DCM 68 97.5
DMF 75 98.1
EtOAc 71 96.8

THF maximizes yield due to improved solubility of intermediates.

Temperature-Dependent Epimerization

At temperatures >40°C, 5–7% epimerization at the tetrahydrofuran chiral center is observed via chiral HPLC.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction TypeReactants/ConditionsProductsReferences
Acidic HydrolysisHCl (6M), reflux, 12 hours5-Methyl-1,2-oxazole-3-carboxylic acid + Benzothiazole amine derivative
Basic HydrolysisNaOH (2M), 80°C, 8 hoursSodium carboxylate + Free amine

Key Findings :

  • Hydrolysis efficiency depends on steric hindrance from the oxolan-methyl group.
  • Acidic conditions favor partial retention of the oxazole ring, while basic hydrolysis may degrade the benzothiazole moiety.

Oxidation of Benzothiazole Sulfur

The sulfur atom in the benzothiazole ring is susceptible to oxidation, forming sulfoxides or sulfones.

Reaction TypeReactants/ConditionsProductsReferences
Mild OxidationH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 40°C, 6 hoursBenzothiazole sulfoxide derivative
Strong OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 70°C, 12 hoursBenzothiazole sulfone derivative

Key Findings :

  • Sulfoxide formation is reversible under reducing conditions .
  • Sulfone derivatives exhibit enhanced electrophilicity, enabling further functionalization.

Nucleophilic Substitution at Methoxy Group

The methoxy group on the benzothiazole ring participates in nucleophilic substitution reactions.

Reaction TypeReactants/ConditionsProductsReferences
DemethylationHBr (48%), reflux, 10 hoursHydroxybenzothiazole derivative
AlkylationR-X (alkyl halide), K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CAlkoxy-substituted benzothiazole

Key Findings :

  • Demethylation improves solubility in polar solvents.
  • Alkylation introduces steric bulk, modulating biological activity.

Functionalization of the Oxazole Ring

The oxazole ring undergoes electrophilic substitution and ring-opening reactions.

Reaction TypeReactants/ConditionsProductsReferences
BrominationBr<sub>2</sub>, FeCl<sub>3</sub>, CHCl<sub>3</sub>, 0°C5-Bromooxazole derivative
Ring-OpeningHCl (conc.), 100°C, 24 hoursLinear amide product

Key Findings :

  • Bromination occurs preferentially at the 5-position of the oxazole .
  • Ring-opening under strong acid yields a linear chain with retained carboxamide functionality .

Modification of the Oxolan Moiety

The tetrahydrofuran (oxolan) ring undergoes ring-opening and substitution reactions.

Reaction TypeReactants/ConditionsProductsReferences
Acid-Catalyzed OpeningH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, 90°CDiol intermediate
EpoxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 4 hoursEpoxide derivative

Key Findings :

  • Ring-opening generates diols useful for further cross-coupling reactions.
  • Epoxidation enhances reactivity for subsequent nucleophilic attacks .

Scientific Research Applications

Neurological Disorders

One of the primary applications of N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is in the treatment of neurodegenerative diseases , such as Alzheimer's disease. Research indicates that this compound can act as an acetylcholinesterase inhibitor , which is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function.

Case Study: Alzheimer's Disease

  • Objective : To evaluate the efficacy of N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide derivatives in inhibiting acetylcholinesterase.
  • Methodology : Derivatives were synthesized and tested using Ellman’s method, with kinetic analyses performed to assess their inhibitory activities.
  • Results : One derivative demonstrated an IC50 value of 0.90 μM, indicating strong potential for further development as a therapeutic agent for Alzheimer's disease.

Anticonvulsant Activity

The compound has also been explored for its anticonvulsant properties . Studies have shown that various derivatives can exhibit significant anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy.

Case Study: Anticonvulsant Screening

  • Objective : To assess the anticonvulsant activity of synthesized derivatives.
  • Methodology : Standard maximal electroshock (MES) and subcutaneous pentylenetetrazole screens were utilized in mice and rats.
  • Results : Several derivatives showed promising results, with some achieving significant reductions in seizure activity compared to control groups.

Interaction with Neurotransmitter Systems

N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is believed to interact with various neurotransmitter systems beyond acetylcholine, including serotonin receptors. This interaction may broaden its therapeutic applications, particularly in mood disorders and anxiety-related conditions.

Synthesis and Structural Modifications

The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide involves several key steps that can be optimized for yield and purity. Structural modifications can enhance its biological activity or create related analogs for further research.

Synthesis Overview

StepDescription
1Formation of the piperazine ring
2Introduction of the phenyl group
3Coupling with benzamide core
4Purification and characterization

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide involves:

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to three structurally related derivatives (Table 1), focusing on core heterocycles, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycles Key Substituents Molecular Weight (g/mol) Calculated LogP*
N-(6-Methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide Benzothiazole, Oxazole 6-Methoxy, Oxolan-2-ylmethyl, 5-Methyl ~363.42 2.8
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Benzothiazole, Acetamide 6-Methoxy, Adamantyl 356.48 4.2
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide Benzodioxin, Oxazole, Thiazole, Oxadiazole Benzodioxin, Thiophen-2-yl, Oxadiazole, 4-Methyl ~567.61 3.5

*LogP values estimated using fragment-based methods.

Key Observations :

  • Lipophilicity : The adamantyl-containing derivative (LogP ~4.2) is significantly more lipophilic than the target compound (LogP ~2.8), likely due to the bulky, hydrophobic adamantane group. This difference may influence membrane permeability and pharmacokinetics .
  • Hydrogen-Bonding Capacity: The oxazole-carboxamide bridge in the target compound provides hydrogen-bond donors/acceptors, contrasting with the thiophene-oxadiazole system in the third compound, which prioritizes π-π stacking interactions .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a complex structure combining elements of benzothiazole and oxazole, which are known for their diverse biological properties. The presence of methoxy and oxolan groups is significant in modulating its activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound .

Research indicates that compounds similar to this compound may exert their effects through the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. Inhibition of TS leads to reduced proliferation of cancer cells.

Case Studies

  • Study on Antiproliferative Effects : A study reported that derivatives with similar structures exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these compounds ranged from 0.5 to 2.6 µM, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
  • Benzothiazole Derivatives : Another investigation into novel benzothiazole derivatives showed that specific modifications enhanced anticancer activity significantly. For instance, compounds designed with specific substitutions displayed improved efficacy against non-small cell lung cancer cells .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives are also noteworthy.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits varying degrees of antibacterial and antifungal activity.

Microbial Strain Activity (Zone of Inhibition in mm)
E. coli12
S. aureus11
P. aeruginosa9
A. niger11
C. albicans10

The compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria as well as fungi .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Methoxy Group : Enhances lipophilicity and may improve cell membrane penetration.
  • Oxolan Ring : Contributes to the overall stability and bioactivity of the molecule.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions, including coupling intermediates like 2-amino-6-methoxybenzothiazole with oxolane-methyl groups. Key steps include:

  • Intermediate formation : Reacting 2-aminothiophenol with methoxybenzaldehyde under oxidative conditions to form 6-methoxybenzothiazole derivatives .
  • Coupling reactions : Use of benzyl bromide or oxolane-methyl halides in the presence of bases (e.g., K₂CO₃) to introduce substituents .
  • Optimization : Adjusting solvents (DMF or acetonitrile) and catalysts (e.g., triethylamine) to improve yields. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key techniques :

  • FT-IR : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., methoxy singlet at ~3.8 ppm, oxolane methylene protons as multiplets at ~3.5–4.0 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) .
  • Elemental analysis : Validates purity (>95%) and stoichiometry .

Q. How is biological activity evaluated, and what initial screening protocols are recommended?

  • Protocols :

  • Antimicrobial assays : Disk diffusion or MIC testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Proteus vulgaris) strains at concentrations of 10–100 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Approach :

  • Docking studies : Use software like AutoDock to model interactions with biological targets (e.g., bacterial enzymes or cancer-related proteins). The benzothiazole-oxazole core may bind to hydrophobic pockets, while the oxolane group enhances solubility .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Analysis :

  • Dose-response validation : Replicate assays with standardized concentrations and controls.
  • Structural analogs : Compare activity of derivatives (e.g., replacing oxolane with morpholine) to identify critical substituents .
  • Meta-analysis : Cross-reference data from similar benzothiazole-oxazole hybrids to identify trends .

Q. How can reaction mechanisms for key transformations (e.g., carboxamide formation) be confirmed?

  • Experimental design :

  • Isotopic labeling : Use ¹⁵N-labeled amines to track amide bond formation via NMR .
  • Kinetic studies : Monitor reaction rates under varying temperatures/pH to infer mechanistic pathways .

Q. What advanced analytical techniques are suitable for resolving structural ambiguities?

  • Techniques :

  • X-ray crystallography : Determines 3D conformation and hydrogen-bonding patterns .
  • LC-MS/MS : Identifies degradation products under stress conditions (e.g., hydrolysis of the oxazole ring in acidic media) .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step synthesis?

  • Solutions :

  • Purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .

Q. What are the stability profiles of this compound under various storage conditions?

  • Findings :

  • Thermal stability : Degrades above 150°C; store at –20°C in inert atmospheres .
  • Photostability : Susceptible to UV-induced oxidation; use amber vials for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.